molecular formula C13H13Cl2N3O2 B3029580 Etaconazol CAS No. 71245-23-3

Etaconazol

Cat. No. B3029580
CAS RN: 71245-23-3
M. Wt: 314.16 g/mol
InChI Key: AFHMUDDSCKZDIZ-UHFFFAOYSA-N
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Description

Etaconazole is a triazole fungicide known for its ability to interfere with ergosterol biosynthesis, a crucial component of fungal cell membranes. It achieves this by inhibiting the C-14 demethylation process within the sterol nucleus of fungi, as demonstrated in studies involving Ustilago maydis, a pathogenic fungus. The compound's structure, particularly the 2S configuration and the cis arrangement of substituents, contributes significantly to its high fungicidal activity . Etaconazole has been shown to be effective against various fungal diseases, such as powdery mildew in apple trees, where it not only controls the disease but also impacts the growth and yield of the plants .

Synthesis Analysis

The synthesis of etaconazole involves creating a novel triazole ketal. The preparation of cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine, a compound with high antifungal properties, has been reported. This synthesis is crucial for the development of etaconazole as an effective antifungal agent .

Molecular Structure Analysis

The molecular structure of etaconazole is characterized by the presence of a triazole ring, which is essential for its antifungal activity. The four isomers of etaconazole have been prepared in an optically pure state, and their biological activities have been compared. The specific configuration of the isomers plays a significant role in the compound's fungicidal efficacy .

Chemical Reactions Analysis

Etaconazole's primary chemical reaction in a biological context is the inhibition of ergosterol biosynthesis. This is achieved by blocking the C-14 demethylation step, which is critical for the production of ergosterol, an essential component of fungal cell membranes. The presence of etaconazole leads to the accumulation of a novel endogenous sterol metabolite in U. maydis, indicating its mode of action .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of etaconazole are not detailed in the provided papers, its efficacy as a fungicide suggests that it possesses properties conducive to its function as a sterol-inhibiting agent. The impact of etaconazole on plant growth and yield, as observed in apple trees, also implies that its physical and chemical characteristics are suitable for agricultural applications .

Scientific Research Applications

Toxicity Against Penicillum italicum Wehmer

Etaconazole has been studied for its toxic effects against Penicillum italicum Wehmer, a pathogen of agricultural importance. Research conducted by Li He-fang (2005) demonstrated that etaconazole, particularly in its 9% formulation, exhibits inhibitory effects on the spore germination of Penicillum italicum. The study found etaconazole's minimum inhibiting concentration to be 2.6μg/L, highlighting its potential as an agricultural fungicide (Li He-fang, 2005).

Relationship Between Structure and Activity in Golden Cyclotriazole Fungicides

Jiang-Hong Mu's 2003 research explored the structure-activity relationship of golden cyclotriazole fungicides, including etaconazole. This study delved into the preparation methods of isomers of golden cyclotriazoles and discussed the toxicity of related compounds to various fungi. The research provides insights into the chemical structure of etaconazole and its impact on fungicidal activity, underlining the importance of structural considerations in the development of effective fungicides (Jiang-Hong Mu, 2003).

Pharmacokinetic Interactions

In a study by W. Dieterle and J. Mann (2006), the pharmacokinetic interaction between etaconazole and SPP301 was explored. This study focused on understanding how etaconazole, as a CYP3A4 inhibitor, affects the systemic availability of other drugs like SPP301. The findings from this study have implications for understanding the pharmacokinetic profiles of etaconazole in combination with other drugs, which is crucial for optimizing therapeutic regimens and minimizing adverse interactions (W. Dieterle & J. Mann, 2006).

Safety And Hazards

Itraconazole may cause harm if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Itraconazole has been used to treat a broad spectrum of diseases beyond its antifungal properties. It has been suggested as a potential alternative agent for treating patients with advanced cancer, either alone or in combination with other cytotoxic chemotherapeutic drugs . It also acts as an anti-angiogenesis agent, induces nail growth, and modulates inflammatory or immune diseases .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-2-10-6-19-13(20-10,18-8-16-7-17-18)11-4-3-9(14)5-12(11)15/h3-5,7-8,10H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHMUDDSCKZDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(O1)(C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
M Sancholle, JD Weete, C Montani - Pesticide Biochemistry and Physiology, 1984 - Elsevier
… Propiconazol is the propyl homolog of etaconazol and has been shown in … etaconazol, respectively. A loo-fold concentration of triadimefon was required for over 50% growth inhibition …
Number of citations: 52 www.sciencedirect.com
P Jamet, V Eudeline - Science of the total environment, 1992 - Elsevier
Soil TLC was used to assess and compare the mobility of 17 triazole fungicides in soil. A sample of Versailles soil (a silt loam with 2% organic matter) was passed through a 100-μm-…
Number of citations: 18 www.sciencedirect.com
T Kato - Mode of Action, Metabolism and Toxicology, 1983 - Elsevier
Ergostrol performs important roles in fungal membranes and has been recognized to be an indispensable component for fungal growth. During the last decade, the fungicides …
Number of citations: 13 www.sciencedirect.com
D Prusky, M Bazak, R Ben-Arie - Phytopathology, 1985 - apsnet.org
… During the third generation, the fungicides used were imazalil and etaconazol and the tendency to declining resistance of the fungus to TBZ generally continued. In the presence of …
Number of citations: 54 www.apsnet.org
C Garcia - 1986 - scholarworks.montana.edu
Take-all of wheat caused by Gaeumannomyces graminisis var. tritici (Ggt) is a very important root rot disease of wheat around the world. In Montana it is prevalent in irrigated spring …
Number of citations: 0 scholarworks.montana.edu
SM Norman, SM Poling, VP Maier… - Agricultural and biological …, 1988 - jstage.jst.go.jp
The fungus Cercospora rosicola produces large amounts of abscisic acid (ABA) as a secondary metabolite. Wehave reported the inhibition of ABAbiosynthesis in C. rosicola by various …
Number of citations: 9 www.jstage.jst.go.jp
MA de Waard, J Dekker - Mode of Action, Metabolism and Toxicology, 1983 - Elsevier
The mechanism of fungitoxic action of fenarimol [α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol] is based on inhibition of ergosterol-biosynthesis. Uptake of the fungicide …
Number of citations: 3 www.sciencedirect.com
SV Magnitskiy - 2004 - search.proquest.com
Treating seeds with growth regulators may be a suitable method for controlling plug height of selected ornamental and horticultural plants. Soaking seeds in 50–1000 mg· L− 1 …
Number of citations: 9 search.proquest.com
D Hine, R Whitson, J Armstrong, D Howell, R Cluff - 1985 - repository.arizona.edu
Eight sterol-inhibiting fungicides including propiconazol, etaconazol (Ciba-Geigy), bitertanol, triadimefon, triadimenol (Bayer), imazalil (Janssen), fenarimol (Elanco), and XE-770 (…
Number of citations: 2 repository.arizona.edu
J Costa-Comelles, F García-Marí… - Int. Conf. Pests …, 1987 - researchgate.net
LUTTE INTEGREE CONTRE L'ACARIEN ROUGE AVEC DES PHYT05EIIDES EN VERGER DE POMMIER5 DE LERIDA La possibilite de lutter contre l'acarien rouge Panonychus ulmi …
Number of citations: 1 www.researchgate.net

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